molecular formula C14H11NO4S B1475194 (5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid CAS No. 1858251-60-1

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Cat. No.: B1475194
CAS No.: 1858251-60-1
M. Wt: 289.31 g/mol
InChI Key: YWORUOBYCQVHOL-UHFFFAOYSA-N
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Description

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a useful research compound. Its molecular formula is C14H11NO4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
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Biological Activity

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dibenzo[c,e][1,2]thiazine core with multiple functional groups that contribute to its biological properties. The presence of the dioxido and acetic acid moieties enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For example, it may target carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
Enzyme InhibitionCarbonic AnhydrasesKi values ranging from 7.7 nM to 250 nM
AntimicrobialBacterial and Fungal StrainsInhibition of growth
Anti-inflammatoryInflammatory PathwaysReduction in inflammatory markersOngoing Research

Case Study 1: Carbonic Anhydrase Inhibition

A series of derivatives based on the compound were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. Notably, one derivative demonstrated a Ki value of 7.7 nM against hCA II, indicating potent inhibition compared to standard inhibitors like acetazolamide .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activity against Candida albicans and Trichophyton mentagrophytes. Minimum inhibitory concentrations (MICs) were reported below 2 µg/mL for several compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the dibenzo[c,e][1,2]thiazine ring system in this compound?

The dibenzothiazine core is typically synthesized via cyclization reactions using sulfur-containing reagents (e.g., thiols or thioamides). For example, sodium salts of aminobenzene thiolates can undergo cyclization with monochloroacetic acid to form the thiazinone scaffold. Subsequent alkylation (e.g., ethyl group introduction) is achieved using alkyl halides in the presence of bases like potassium hydroxide .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR/IR/MS : Confirm functional groups (e.g., acetic acid moiety) and molecular weight.
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. This is critical for verifying stereochemistry and intermolecular interactions .
  • Elemental analysis : Validate purity and stoichiometry.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
  • pH-dependent degradation : Expose the compound to buffers (pH 1–13) and monitor via HPLC or UV-Vis spectroscopy.
  • Light sensitivity : Perform photostability tests under ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of dibenzothiazine derivatives?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Structural analogs : Compare activities of derivatives with modified substituents to identify pharmacophores.
  • Meta-analysis : Cross-reference data from microbiological assays (e.g., anti-bacilli/cocci activity) and computational docking studies to reconcile discrepancies .

Q. How can regioselectivity challenges during alkylation of the dibenzothiazine ring be addressed?

  • Directing groups : Introduce electron-donating/withdrawing groups to steer alkylation to specific positions.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd) to enhance selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction control .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • Semi-empirical methods (AM1/PM3) : Optimize conformations and calculate heats of formation for configurational isomers.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) .

Q. Experimental Design & Data Analysis

Q. How to design a study evaluating environmental fate and ecotoxicological impacts?

  • Partitioning studies : Measure logPP (octanol-water) to assess bioavailability.
  • Degradation pathways : Use LC-MS/MS to identify abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.
  • Toxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) across trophic levels .

Q. What methodologies validate crystallographic data quality for this compound?

  • R-factor analysis : Ensure Rint<0.05R_{\text{int}} < 0.05 and R1/wR2R1/wR2 values meet IUCr standards.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Q. Methodological Challenges

Q. How to optimize HPLC conditions for separating this compound from synthetic byproducts?

  • Column selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% formic acid).
  • Gradient elution : Adjust acetonitrile/water ratios to resolve polar impurities.
  • Detection : UV at 254 nm (aromatic absorption) or MS for low-concentration samples .

Q. What experimental controls are critical in biological activity assays?

  • Negative controls : Include solvent-only and untreated cell groups.
  • Positive controls : Use known inhibitors (e.g., streptomycin for antibacterial assays).
  • Dose-response curves : Validate reproducibility across triplicate runs .

Q. Contradictory Data Resolution

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility.
  • Co-solvency studies : Use ethanol-water or DMSO-water mixtures to enhance solubility.
  • Crystal polymorphism : Characterize polymorphs via PXRD, as different forms may exhibit varying solubilities .

Q. Why do computational predictions of pKa values deviate from experimental measurements?

  • Implicit vs. explicit solvation : Compare results from COSMO-RS (implicit) and molecular dynamics (explicit solvent).
  • Protonation state : Validate dominant tautomers via 1^{1}H NMR titration .

Properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20(15,18)19/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORUOBYCQVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203993
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-60-1
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

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